molecular formula C9H15N3O2S B029815 N-Desmethyl L-Ergothioneine Methyl Ester CAS No. 162138-71-8

N-Desmethyl L-Ergothioneine Methyl Ester

Cat. No.: B029815
CAS No.: 162138-71-8
M. Wt: 229.3 g/mol
InChI Key: RRTOEEXBIOEGRQ-ZETCQYMHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Desmethyl L-Ergothioneine Methyl Ester involves several steps, starting from L-Ergothioneine. The process typically includes the removal of the methyl group from the nitrogen atom, followed by esterification. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors and automated systems to ensure consistent quality and efficiency. The process may involve continuous flow techniques and advanced purification methods to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-Desmethyl L-Ergothioneine Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Mechanism of Action

The mechanism of action of N-Desmethyl L-Ergothioneine Methyl Ester involves its ability to neutralize reactive oxygen species (ROS) and other free radicals. This antioxidant activity is crucial for protecting cells from oxidative damage. The compound interacts with molecular targets such as enzymes and cellular membranes, modulating various biochemical pathways involved in oxidative stress response.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific chemical structure, which allows it to act as an intermediate in the synthesis of L-Ergothioneine. Its ability to undergo various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness .

Properties

IUPAC Name

methyl (2S)-2-(dimethylamino)-3-(2-sulfanylidene-1,3-dihydroimidazol-4-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2S/c1-12(2)7(8(13)14-3)4-6-5-10-9(15)11-6/h5,7H,4H2,1-3H3,(H2,10,11,15)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRTOEEXBIOEGRQ-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CC1=CNC(=S)N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H](CC1=CNC(=S)N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80433796
Record name N-Desmethyl L-Ergothioneine Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162138-71-8
Record name N-Desmethyl L-Ergothioneine Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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